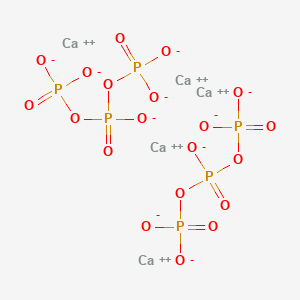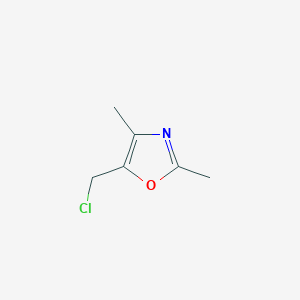
Methoxycarbonylphosphonic Acid
Vue d'ensemble
Description
Methoxycarbonylphosphonic acid (MCPA) is an organic compound with a molecular formula of C4H9O6P. It is a colorless, odorless, and water-soluble compound. MCPA is widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
Methoxycarbonylphosphonic Acid acts as an inhibitor of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Methoxycarbonylphosphonic Acid prevents the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
Methoxycarbonylphosphonic Acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various plants, including weeds and crops. Methoxycarbonylphosphonic Acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxycarbonylphosphonic Acid has several advantages for lab experiments. It is a relatively simple and cost-effective compound to synthesize, making it readily available for researchers. Methoxycarbonylphosphonic Acid is also highly water-soluble, allowing for easy manipulation in aqueous solutions. However, Methoxycarbonylphosphonic Acid has several limitations, primarily related to its potential toxicity. It is essential to handle Methoxycarbonylphosphonic Acid with care, as it can be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for the use of Methoxycarbonylphosphonic Acid in scientific research. One potential application is in the development of new herbicides and pesticides. Methoxycarbonylphosphonic Acid has been shown to be effective in inhibiting the growth of weeds and pests, making it a promising candidate for the development of new agricultural products. Another potential application is in the development of new antimicrobial agents. Methoxycarbonylphosphonic Acid has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Conclusion:
Methoxycarbonylphosphonic Acid is a unique organic compound that has several applications in scientific research. Its synthesis method is relatively simple and cost-effective, making it readily available for researchers. Methoxycarbonylphosphonic Acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of plants, weeds, and pests. While Methoxycarbonylphosphonic Acid has several advantages for lab experiments, it is essential to handle it with care due to its potential toxicity. There are several future directions for the use of Methoxycarbonylphosphonic Acid in scientific research, including the development of new herbicides, pesticides, and antimicrobial agents.
Applications De Recherche Scientifique
Methoxycarbonylphosphonic Acid has been widely used in scientific research applications, primarily in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds, including phosphonic acids, phosphonates, and phosphonamidates. Methoxycarbonylphosphonic Acid is also used in the synthesis of herbicides and pesticides due to its ability to inhibit the growth of weeds and pests.
Propriétés
IUPAC Name |
methoxycarbonylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c1-7-2(3)8(4,5)6/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPJLADNCZNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446314 | |
| Record name | Methoxycarbonylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxycarbonylphosphonic Acid | |
CAS RN |
55920-68-8 | |
| Record name | Methoxycarbonylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)



![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)





![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)

![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)